molecular formula C18H11ClNa2O9S4 B12691054 Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate CAS No. 10126-92-8

Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate

Cat. No.: B12691054
CAS No.: 10126-92-8
M. Wt: 581.0 g/mol
InChI Key: SJHIKXIBGBSJQX-UHFFFAOYSA-L
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Description

Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate is a complex organic compound with the molecular formula C18H13ClO9S42Na It is known for its unique structural features, which include a bibenzo[b]thiophene core substituted with chloro, methoxy, and methyl groups, and two disulphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-methyl-2,2’-bibenzo[b]thiophene and methoxy-substituted benzene derivatives. The synthesis process may involve:

    Halogenation: Introduction of the chloro group.

    Methoxylation: Introduction of the methoxy group.

    Sulfonation: Introduction of the disulphate groups using reagents like sulfur trioxide or chlorosulfonic acid.

    Neutralization: Conversion to the disodium salt form using sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the disulphate groups.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce the corresponding thiol derivatives.

Scientific Research Applications

Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modifying gene expression or inducing DNA damage.

    Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Disodium 6-chloro-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate: Lacks the methoxy group.

    Disodium 6-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate: Lacks the chloro group.

    Disodium 6-chloro-6’-methoxy(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate: Lacks the methyl group.

Uniqueness

Disodium 6-chloro-6’-methoxy-4-methyl(2,2’-bibenzo(b)thiophene)-3,3’-diyl disulphate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the disulphate moieties, makes it a versatile compound for various applications.

Properties

CAS No.

10126-92-8

Molecular Formula

C18H11ClNa2O9S4

Molecular Weight

581.0 g/mol

IUPAC Name

disodium;[6-chloro-2-(6-methoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate

InChI

InChI=1S/C18H13ClO9S4.2Na/c1-8-5-9(19)6-13-14(8)16(28-32(23,24)25)18(30-13)17-15(27-31(20,21)22)11-4-3-10(26-2)7-12(11)29-17;;/h3-7H,1-2H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

SJHIKXIBGBSJQX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC2=C1C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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